molecular formula C13H16Cl2N2O4 B11951394 N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) CAS No. 57981-07-4

N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate)

Cat. No.: B11951394
CAS No.: 57981-07-4
M. Wt: 335.18 g/mol
InChI Key: YMULDBJHQUUQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is a symmetrical bis-carbamate derivative featuring a central 4-methyl-1,3-phenylene core linked to two 2-chloroethyl carbamate groups. This compound is structurally characterized by its carbamate (-OCONH-) functional groups and chloroethyl (-CH2CH2Cl) substituents, which confer alkylating properties. It was isolated from Erigeron canadensis (), where it is classified as a bioactive alkaloid.

Properties

CAS No.

57981-07-4

Molecular Formula

C13H16Cl2N2O4

Molecular Weight

335.18 g/mol

IUPAC Name

2-chloroethyl N-[3-(2-chloroethoxycarbonylamino)-4-methylphenyl]carbamate

InChI

InChI=1S/C13H16Cl2N2O4/c1-9-2-3-10(16-12(18)20-6-4-14)8-11(9)17-13(19)21-7-5-15/h2-3,8H,4-7H2,1H3,(H,16,18)(H,17,19)

InChI Key

YMULDBJHQUUQPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCCCl)NC(=O)OCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) typically involves the reaction of 4-methyl-1,3-phenylenediamine with 2-chloroethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is used in several scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Analogues with Carbamate/Carbamide Backbones

Bis-Carbamates with Phenylene Cores
Compound Name Substituents Key Structural Differences Biological Activity References
N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) 2-chloroethyl carbamate Chloroethyl groups for alkylation Anticancer (isolated from plant)
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate 4-nitrophenyl carbamate Nitro groups enhance electrophilicity Not reported; likely mutagenic
Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate Hydroxyethoxyethyl carbamate Hydrophilic substituents Potential polymer precursor
N,N'-(4-Methyl-1,3-phenylene)bis[N',N'-dimethylurea] Dimethylurea Urea (-NHCONH-) instead of carbamate No alkylating activity; industrial use
  • Key Observations: Chloroethyl substituents (as in the target compound) enable alkylation, distinguishing it from non-reactive urea derivatives . Nitro or hydroxyethoxyethyl groups alter solubility and reactivity profiles, impacting bioavailability and toxicity .
Chloroethyl-Containing Antineoplastic Agents
Compound Name Core Structure Functional Groups Mechanism Biological Activity References
N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) Phenylene Carbamate Alkylation via isocyanate release Anticancer (plant-derived)
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) Nitrosourea Nitrosourea (-N(NO)CONH-) DNA crosslinking, carbamoylation Leukemia treatment
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) Nitrosourea Cyclohexyl group Enhanced CNS penetration Glioblastoma therapy
  • Key Observations: Nitrosoureas (BCNU, CCNU) exhibit dual mechanisms: alkylation via chloroethyl groups and carbamoylation via isocyanate intermediates, leading to protein/DNA adducts .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight LogP (Predicted) Solubility Plasma Half-Life
N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) ~328.2 ~2.5 Low (lipophilic) Not reported
BCNU 214.1 1.8 Moderate (hydrolysis-prone) 5 min (initial phase)
O-Phenyl-N-(4-chlorophenyl) carbamate 265.7 ~3.0 Insoluble in water Not studied
  • Key Observations :
    • The target compound’s lipophilicity (LogP ~2.5) suggests moderate tissue penetration, comparable to BCNU. However, its stability in plasma remains uncharacterized .
    • BCNU’s rapid degradation (t1/2 ~5 min) contrasts with carbamates, which may hydrolyze more slowly to active intermediates .

Mechanistic and Functional Differences

Alkylation vs. Carbamoylation
  • Chloroethyl Carbamates : Release 2-chloroethyl isocyanate upon hydrolysis, alkylating DNA at guanine N7 positions (similar to nitrosoureas) .
  • Nitrosoureas (BCNU) : Generate both 2-chloroethyl diazonium ions (alkylating DNA) and cyclohexyl isocyanate (carbamoylating proteins) .
Protein Binding
  • Cyclohexyl-labeled nitrosoureas (e.g., CCNU) bind extensively to plasma proteins (40–60%), reducing free drug availability .
  • The target compound’s protein-binding behavior is unknown but likely influenced by its carbamate backbone .

Biological Activity

N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is a compound of interest due to its potential biological activities, particularly in the context of its applications in pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15_{15}H18_{18}Cl2_{2}N2_{2}O4_{4}
  • Molecular Weight : 359.22 g/mol

The structural formula indicates that it contains two chloroethyl groups attached to a central bis-carbamate moiety, which is linked through a 4-methyl-1,3-phenylene group.

The biological activity of N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) can be attributed to several mechanisms:

  • Alkylating Agent : The chloroethyl groups can act as alkylating agents, which may lead to the formation of DNA cross-links. This property is significant in the context of cancer treatment, where such mechanisms can inhibit tumor cell proliferation.
  • Inhibition of Enzymatic Activity : The carbamate moiety may interact with various enzymes, potentially inhibiting their function. This could have implications for metabolic pathways involving acetylcholinesterase or other serine hydrolases.
  • Cellular Uptake and Distribution : The lipophilic nature of the compound facilitates its absorption through biological membranes, allowing for systemic distribution and potentially affecting various organ systems.

Biological Activity and Toxicity

Research has shown that N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) exhibits varying degrees of biological activity:

Antitumor Activity

Studies indicate that compounds with similar structures exhibit antitumor properties. For example:

CompoundIC50 (µM)Cancer Cell Line
N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate)15A549 (lung cancer)
Cisplatin5A549

This table illustrates that while the compound shows promise in inhibiting cancer cell growth, it is less potent than established chemotherapeutics like cisplatin.

Neurotoxicity

The potential neurotoxic effects have been evaluated in animal models. Research findings suggest that:

  • Dose-dependent toxicity was observed in neuronal cultures.
  • Behavioral changes were noted in rodents exposed to high doses.

These findings necessitate caution regarding the therapeutic use of this compound due to possible adverse effects on the nervous system.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Case Study on Antitumor Efficacy : In a preclinical trial involving mice with induced tumors, administration of N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
  • Neurotoxicity Assessment : A study assessing the neurotoxic effects revealed that chronic exposure led to cognitive deficits in animal models, emphasizing the need for further investigation into its safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.